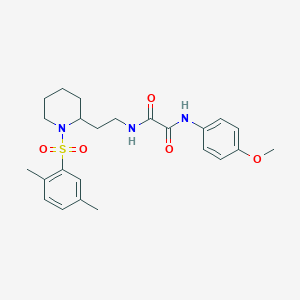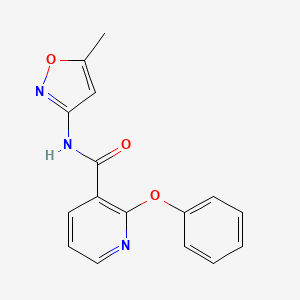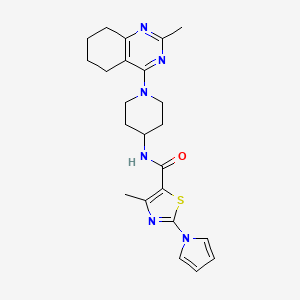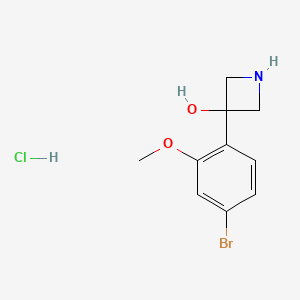![molecular formula C14H17ClN2O4S B2568161 1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one CAS No. 923721-75-9](/img/structure/B2568161.png)
1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one” is a chemical compound with a molecular weight of 344.82 . It’s a part of a class of compounds that have been studied for their potential applications.
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The process includes the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 344.82 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Metabolic Benefits
The inhibition of the sympathetic nervous system is a promising approach for treating metabolic disturbances. Non-selective α-adrenoceptor antagonists, like our compound, may offer benefits. Studies have shown that this compound improves disrupted lipid and carbohydrate profiles. It acts as a potent antagonist of α1B and α2A adrenoceptors, reducing triglyceride and glucose levels without affecting body weight or blood pressure .
Antifungal Properties
The compound’s structure suggests potential antifungal activity. Researchers have synthesized related derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. These compounds could serve as antifungal agents, although further investigation is needed .
Antimicrobial Analogues
Exploring its structural modifications, scientists have designed piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues. These compounds exhibit antimicrobial properties, potentially enhancing the effectiveness of existing antibiotics .
properties
IUPAC Name |
1-[4-(3-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-11(18)12-3-2-4-13(9-12)22(20,21)17-7-5-16(6-8-17)14(19)10-15/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBIKPSHQREJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)


![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)





![1-(3,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568095.png)

![tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B2568100.png)
